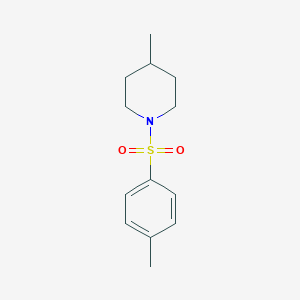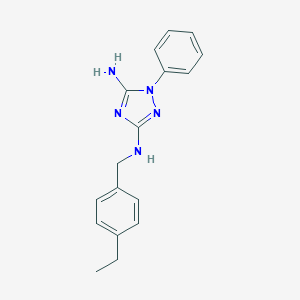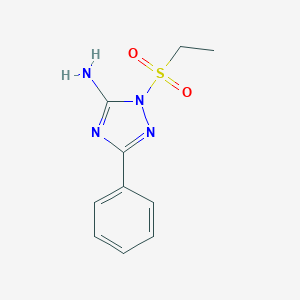
4-Methyl-1-tosylpiperidine
Overview
Description
4-Methyl-1-tosylpiperidine is an organic compound with the molecular formula C13H19NO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-tosylpiperidine typically involves the tosylation of 4-methylpiperidine. The process begins with the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances the safety of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-tosylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the tosyl group, yielding 4-methylpiperidine.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols replace the tosyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: 4-Methylpiperidine.
Substitution: Corresponding substituted piperidines.
Scientific Research Applications
4-Methyl-1-tosylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its tosyl group serves as a protecting group for the nitrogen atom, allowing for selective reactions at other sites.
Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting enzymes with piperidine moieties.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-tosylpiperidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The tosyl group can enhance the compound’s binding affinity and selectivity for certain enzymes. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
1-Tosylpiperidine: Similar structure but lacks the methyl group at the 4-position.
4-Bromo-1-tosylpiperidine: Contains a bromine atom instead of a methyl group at the 4-position.
4-Methylpiperidine: Lacks the tosyl group, making it less reactive in certain chemical reactions.
Uniqueness: 4-Methyl-1-tosylpiperidine is unique due to the presence of both the methyl group and the tosyl group. This combination allows for selective reactions and enhances the compound’s utility as an intermediate in organic synthesis. The tosyl group also provides stability and protection to the nitrogen atom, making it a valuable compound in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
4-methyl-1-(4-methylphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-11-3-5-13(6-4-11)17(15,16)14-9-7-12(2)8-10-14/h3-6,12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXZHPKASQRHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322831 | |
| Record name | 4-methyl-1-(4-methylphenyl)sulfonylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60212-39-7 | |
| Record name | 4-methyl-1-(4-methylphenyl)sulfonylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(METHOXYMETHYL)-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B379408.png)
![1-benzyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B379409.png)






![1-[(4-chlorophenyl)sulfonyl]-3-(2-furyl)-5-(methylthio)-1H-1,2,4-triazole](/img/structure/B379424.png)
![(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B379426.png)
![(2e)-3-{1-[3-(Dibutylamino)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B379427.png)
![(2e)-1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1h-indol-3-yl}prop-2-en-1-one](/img/structure/B379428.png)
![(2e)-3-{1-[3-(azepan-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B379429.png)
![(2E)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1H-indol-3-yl}-1-thien-2-ylprop-2-en-1-one](/img/structure/B379431.png)
